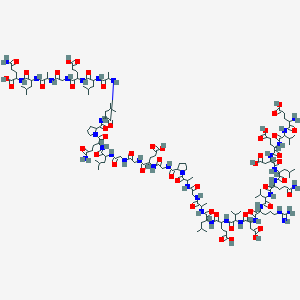
C-Peptide (dog)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-Peptide, also known as connecting peptide, is a short 31-amino-acid peptide that is released during the conversion of proinsulin to insulin. In dogs, C-Peptide is used as a diagnostic marker for monitoring insulin production and pancreatic function. It is particularly valuable in veterinary medicine for assessing diabetes mellitus in canines .
准备方法
Synthetic Routes and Reaction Conditions: C-Peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material and the stepwise addition of protected amino acids. Each amino acid is coupled to the growing chain using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, C-Peptide is produced using recombinant DNA technology. This involves inserting the gene encoding C-Peptide into a suitable expression system, such as Escherichia coli or yeast. The host cells are then cultured, and the expressed peptide is purified using chromatographic techniques. This method allows for the large-scale production of C-Peptide with high purity and consistency .
化学反应分析
Types of Reactions: C-Peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification reagents.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
科学研究应用
C-Peptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a marker for insulin production and pancreatic function in dogs.
Medicine: Used in the diagnosis and monitoring of diabetes mellitus in canines. It helps in assessing the extent of β-cell loss and the effectiveness of insulin therapy.
Industry: Employed in the development of diagnostic assays and therapeutic formulations for veterinary medicine
作用机制
C-Peptide exerts its effects by binding to specific receptors on the surface of target cells. Although the exact receptor is not well-characterized, it is believed that C-Peptide interacts with cell membrane components, leading to the activation of intracellular signaling pathways. These pathways include the activation of Na+/K±ATPase, endothelial nitric oxide synthase (eNOS), and mitogen-activated protein kinases (MAPKs). Through these mechanisms, C-Peptide enhances cellular functions such as glucose uptake, blood flow, and anti-inflammatory responses .
相似化合物的比较
Insulin: Like C-Peptide, insulin is derived from proinsulin and plays a crucial role in glucose metabolism.
Glucagon: Another peptide hormone involved in glucose regulation, but it has opposite effects to insulin.
Uniqueness of C-Peptide: C-Peptide is unique in its ability to serve as a marker for endogenous insulin production, providing valuable information about pancreatic β-cell function. Unlike insulin, which has a short half-life, C-Peptide has a longer half-life, making it a more stable and reliable marker for diagnostic purposes .
属性
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[2-[[2-[[1-[[2-[[2-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H225N37O49/c1-61(2)48-83(123(209)161-81(31-38-94(140)176)135(221)174-47-25-28-92(174)130(216)169-85(50-63(5)6)122(208)153-72(21)113(199)164-86(51-64(7)8)124(210)156-77(34-42-103(187)188)116(202)148-59-97(179)150-71(20)112(198)163-87(52-65(9)10)126(212)162-82(136(222)223)32-39-95(141)177)155-99(181)57-145-96(178)56-147-115(201)76(33-41-102(185)186)154-100(182)60-149-129(215)91-27-24-46-173(91)134(220)73(22)151-98(180)58-146-111(197)70(19)152-121(207)84(49-62(3)4)165-118(204)79(35-43-104(189)190)160-133(219)110(69(17)18)172-128(214)90(55-107(195)196)168-117(203)75(26-23-45-144-137(142)143)158-132(218)109(68(15)16)171-120(206)78(30-37-93(139)175)157-125(211)88(53-66(11)12)166-127(213)89(54-106(193)194)167-119(205)80(36-44-105(191)192)159-131(217)108(67(13)14)170-114(200)74(138)29-40-101(183)184/h61-92,108-110H,23-60,138H2,1-22H3,(H2,139,175)(H2,140,176)(H2,141,177)(H,145,178)(H,146,197)(H,147,201)(H,148,202)(H,149,215)(H,150,179)(H,151,180)(H,152,207)(H,153,208)(H,154,182)(H,155,181)(H,156,210)(H,157,211)(H,158,218)(H,159,217)(H,160,219)(H,161,209)(H,162,212)(H,163,198)(H,164,199)(H,165,204)(H,166,213)(H,167,205)(H,168,203)(H,169,216)(H,170,200)(H,171,206)(H,172,214)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,222,223)(H4,142,143,144) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDBXCGKFIALM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H225N37O49 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3174.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














